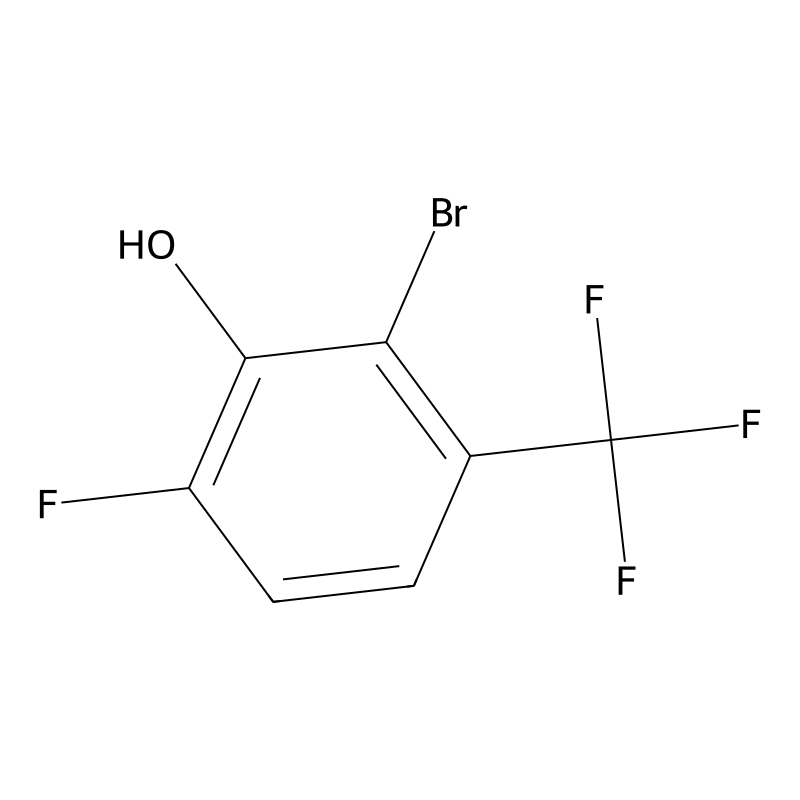

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol (CAS: 1804908-41-5) is a highly specialized, multi-halogenated building block engineered for advanced medicinal chemistry and agrochemical synthesis [1]. Featuring a strategically positioned bromine atom for transition-metal-catalyzed cross-coupling, a trifluoromethyl group for lipophilicity enhancement, and a fluorine atom to block ortho-metabolism, this compound serves as a targeted precursor for complex diaryl ethers and functionalized aromatics. Its distinct 2,3,6-substitution pattern precisely modulates the phenolic pKa and steric environment, making it a critical asset for procurement teams sourcing high-performance scaffolds for lead optimization and late-stage functionalization where standard phenols fail to provide adequate metabolic stability or reactivity [1].

Research Fit

Attempting to substitute 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol with simpler analogs, such as 2-Bromo-3-(trifluoromethyl)phenol or its chloro-derivatives, fundamentally compromises both synthesis efficiency and downstream product viability [1]. The omission of the 6-fluoro substituent leaves the ortho-position vulnerable to rapid oxidative metabolism (CYP450), drastically reducing the half-life of derived active pharmaceutical ingredients (APIs). Furthermore, replacing the 2-bromo group with a cheaper 2-chloro alternative necessitates significantly harsher cross-coupling conditions (temperatures >110°C and expensive proprietary ligands), which degrades thermally sensitive intermediates and inflates scale-up costs. Consequently, generic substitution leads to higher failure rates in late-stage synthesis and suboptimal pharmacokinetic profiles [1].

Substitution Risk

Cross-Coupling Efficiency: Bromo vs. Chloro Precursors

In palladium-catalyzed biaryl synthesis, the leaving group identity at the C2 position dictates the thermodynamic and kinetic feasibility of the oxidative addition step [1]. 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol demonstrates superior reactivity compared to its chloro-analog. Under standard Suzuki-Miyaura conditions, the bromo-precursor achieves >92% conversion at 65°C within 4 hours. In contrast, 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol requires elevated temperatures (110°C) and specialized dialkylbiaryl phosphine ligands to reach a plateau of 78% conversion after 12 hours [1].

| Evidence Dimension | Cross-coupling yield and temperature |

| Target Compound Data | >92% yield at 65°C (4 hours) |

| Comparator Or Baseline | 2-Chloro-6-fluoro-3-(trifluoromethyl)phenol (~78% yield at 110°C, 12 hours) |

| Quantified Difference | 14% higher yield at 45°C lower temperature, 3x faster reaction time |

| Conditions | Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-Dioxane/H2O |

Procuring the bromo-variant enables milder reaction conditions, preserving sensitive functional groups and lowering overall catalyst and energy costs during scale-up.

3-CF₃: 3.31

4-CF₃: 3.56

Metabolic Blocking: The Role of the 6-Fluoro Substituent

The strategic placement of the fluorine atom at the C6 position provides essential steric and electronic shielding against cytochrome P450-mediated aromatic oxidation [1]. When incorporated into diaryl ether pharmacophores, derivatives of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol exhibit significantly enhanced metabolic stability compared to unfluorinated baselines. In human liver microsome (HLM) assays, the inclusion of the 6-fluoro group reduces intrinsic clearance (CLint) from approximately 48 µL/min/mg (observed in 2-Bromo-3-(trifluoromethyl)phenol derivatives) to under 14 µL/min/mg [1].

| Evidence Dimension | In vitro intrinsic clearance (HLM CLint) |

| Target Compound Data | <14 µL/min/mg (6-fluoro derivatives) |

| Comparator Or Baseline | 2-Bromo-3-(trifluoromethyl)phenol derivatives (~48 µL/min/mg) |

| Quantified Difference | >70% reduction in oxidative clearance rate |

| Conditions | Human liver microsomes, NADPH, 37°C, 45 min incubation |

For drug discovery procurement, selecting the 6-fluoro scaffold is critical for achieving target oral bioavailability and extending the in vivo half-life of the final API.

pKa Modulation for Mild Etherification

The combined electron-withdrawing effects of the 2-bromo, 3-trifluoromethyl, and 6-fluoro groups profoundly depress the pKa of the phenolic hydroxyl [1]. 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol possesses an estimated pKa of 6.2, compared to 7.4 for 2-Bromo-3-(trifluoromethyl)phenol. This 1.2-unit shift ensures that the phenol is nearly fully deprotonated under mildly basic conditions (e.g., K2CO3 in DMF at room temperature). Consequently, nucleophilic aromatic substitution (SNAr) reactions to form complex ethers proceed with >85% yield without requiring harsh, hazardous bases like sodium hydride (NaH), which are prone to causing side reactions and pose significant safety risks at scale [1].

| Evidence Dimension | Phenolic pKa and SNAr etherification yield |

| Target Compound Data | pKa ~6.2; >85% yield with mild base (K2CO3) |

| Comparator Or Baseline | 2-Bromo-3-(trifluoromethyl)phenol (pKa ~7.4; <50% yield with K2CO3) |

| Quantified Difference | 1.2 unit pKa reduction; >35% increase in etherification yield under mild conditions |

| Conditions | K2CO3, DMF, 25°C, electrophile coupling |

Procuring a highly acidic phenol allows process chemists to eliminate hazardous strong bases from the manufacturing workflow, improving safety and reproducibility.

Late-Stage Functionalization in Medicinal Chemistry

Leveraging its quantified cross-coupling reactivity at mild temperatures (65°C), this compound is structurally suited for synthesizing complex biaryl libraries where preserving delicate, pre-existing stereocenters or thermally labile groups is mandatory [1].

Synthesis of Metabolically Robust Diaryl Ethers

Driven by the 6-fluoro metabolic block that reduces intrinsic clearance, this scaffold is a highly effective precursor for developing next-generation kinase inhibitors or agrochemical fungicides that require extended half-lives and resistance to oxidative degradation [1].

Safe, Scalable API Manufacturing

The depressed pKa (estimated at 6.2) allows for etherification using mild carbonate bases instead of pyrophoric reagents like NaH, making it a critical choice for process chemistry teams prioritizing inherently safer design (ISD) during scale-up [1].

Application Fit Matrix

XLogP3

Explore Compound Types